molecular formula C20H24FN3O3 B2935830 N-(2,5-Dimethoxyphenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide CAS No. 491867-73-3

N-(2,5-Dimethoxyphenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide

Cat. No. B2935830
CAS RN: 491867-73-3
M. Wt: 373.428
InChI Key: ROJWVQUPTMMIIY-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide, commonly referred to as 2C-F-NBOMe, is a synthetic compound that belongs to the family of N-benzylphenethylamines. It is a potent psychoactive substance that has gained popularity among the recreational drug users due to its hallucinogenic effects. However, the compound has also shown potential in scientific research, specifically in the areas of neuroscience and pharmacology.

Scientific Research Applications

Fluorescent Logic Gates

Compounds incorporating a piperazine receptor and an aryl group have been designed as fluorescent logic gates, utilizing solvent polarity to reconfigure between different logic types. These compounds, studied in various solvents and conditions, demonstrate the potential for probing cellular microenvironments and protein interfaces due to their reconfigurable logic properties based on solvent polarity changes (Gauci & Magri, 2022).

Anticancer Applications

A novel compound with structural features reminiscent of the specified molecule was found to induce apoptosis in cancer cells, downregulate Bcl-2 protein levels, cause G2/M cell cycle arrest, and inhibit tumor growth in xenograft models. This compound's interaction with p68 RNA helicase, a key player in cell proliferation and cancer progression, showcases the potential of such molecules in cancer therapeutics (Lee et al., 2013).

Molecular Imaging

A derivative acting as a selective serotonin 1A (5-HT1A) molecular imaging probe has been used with positron emission tomography (PET) to quantify receptor densities in Alzheimer's disease patients, demonstrating the utility of these compounds in neuroimaging and the study of neurological diseases (Kepe et al., 2006).

Electrochromic and Electrofluorescent Materials

Electroactive polyamides incorporating bis(diphenylamino)-fluorene units as electroactive fluorophores, synthesized via condensation polymerization, exhibited reversible redox behavior, multicolor electrochromic characteristics, and strong fluorescence. These properties make them suitable for applications in smart windows, displays, and other devices requiring reversible color changes and fluorescence modulation (Sun et al., 2016).

Antiviral Research

Indole-based derivatives, modified to improve affinity for the HIV-1 receptor, highlight the role of piperazine substitution patterns in enhancing antiviral potency. This research underscores the importance of structural optimization in developing potent inhibitors of viral attachment, providing insights into drug design strategies against HIV (Wang et al., 2009).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3/c1-26-15-7-8-19(27-2)17(13-15)22-20(25)14-23-9-11-24(12-10-23)18-6-4-3-5-16(18)21/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJWVQUPTMMIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-Dimethoxyphenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide

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